(1R)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine
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Overview
Description
(1R)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine typically involves the trifluoromethylation of secondary amines. One common method is the use of CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethylating agent. This method is advantageous due to its good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials .
Industrial Production Methods
Industrial production of this compound often involves large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(1R)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of (1R)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent.
α-Trifluoromethylstyrene derivatives: Versatile intermediates for the synthesis of fluorinated compounds.
Uniqueness
(1R)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine is unique due to its specific structural features, including the presence of both a fluorine atom and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
Molecular Formula |
C9H9F4N |
---|---|
Molecular Weight |
207.17 g/mol |
IUPAC Name |
(1R)-2-fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9F4N/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4,8H,5,14H2/t8-/m0/s1 |
InChI Key |
VFOCISCEXQWZQO-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@H](CF)N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CF)N |
Origin of Product |
United States |
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